molecular formula C9H13N3O5 B077100 Cytidine,[5-3H] CAS No. 14419-78-4

Cytidine,[5-3H]

Cat. No. B077100
CAS RN: 14419-78-4
M. Wt: 245.22 g/mol
InChI Key: UHDGCWIWMRVCDJ-QPXMQEAJSA-N
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Description

Cytidine is a nucleoside molecule formed when cytosine is attached to a ribose ring (also known as a ribofuranose) via a β-N 1 - glycosidic bond . It is a component of RNA and is a white water-soluble solid . Cytidine is used to manage neuropsychiatric deficits associated with cerebrovascular diseases in combination with uridine .


Synthesis Analysis

Cytidine-5-3H was synthesized by incorporating 1.1-diethoxy 2-cyanoethane-2-3H (cyanoacetal-2-3H), using an adaptation of the procedure described by Codington for the synthesis of cytidine-2-14C .


Chemical Reactions Analysis

The metabolic pathways of cytidine analogues and cytidine deaminase activities in cells have been analyzed . Cytidine also plays a role in reactions involving kinases and sirtuin-1 .


Physical And Chemical Properties Analysis

Cytidine has a molecular weight of 245.22 g/mol . It is a white, crystalline powder . It is water-soluble and only slightly soluble in ethanol .

Scientific Research Applications

  • Membrane Phospholipid Synthesis : Cytidine significantly influences the synthesis of cell membrane phospholipids. It is converted mainly into cytidine triphosphate, which then affects the synthesis and levels of cell membrane phospholipids like phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine (G.-coviella & Wurtman, 1992).

  • Synthesis and Preparation : The synthesis of [5-3H]cytidine involves catalytic dehalogenation of 5-iodocytidine with tritium gas, yielding a high purity product. This process is important for creating labeled cytidine for various research applications (Vaalburg, Zanten, & Buijze, 1968).

  • Cancer Research : Cytidine analogs like 5-azacytidine have demonstrated significant effects in cancer research, particularly in the treatment of acute myelogenous leukemia. This drug is known for its cytotoxic, antimicrobial, antineoplastic, and mutagenic activity in various biological systems (Von Hoff, Slavik, & Muggia, 1976).

  • Muscle Cell Transformation : 5-Azacytidine, a cytidine analogue, is involved in the transformation of C3H 10T½ C18 cells into functional myotubes, indicating its potential role in studies of muscle cell differentiation and development (Constantinides, Jones, & Gevers, 1977).

  • DNA Modification : Cytidine derivatives are also used in the study of DNA modifications, such as transient demethylation during cell differentiation. For instance, exposure to chemical agents that induce differentiation in Friend erythroleukemia cells leads to genome-wide transient demethylation of DNA, where 5-methylcytosine is replaced by cytidine (Razin et al., 1986).

  • Neurodegenerative Diseases : Cytidine 5'-diphosphocholine (citicoline) has been extensively studied in neurodegenerative diseases like Alzheimer’s and Parkinson’s diseases. It has multiple mechanisms of action, including influencing phospholipid homeostasis and mitochondrial dynamics, making it relevant for studying various neurodegenerative conditions (Oddone et al., 2021).

Mechanism of Action

The mechanism of action of Cytidine is not fully understood. It is known to target DNA (cytosine-5)-methyltransferase 1 (DNMT1), methylates CpG residues and hemimethylated DNA, mediates transcriptional repression by direct binding to HDAC2, and displays antineoplastic and antimetabolite activities .

properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-tritiopyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i1T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDGCWIWMRVCDJ-QPXMQEAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cytidine,[5-3H]
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Cytidine,[5-3H]
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Cytidine,[5-3H]
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Cytidine,[5-3H]
Reactant of Route 5
Cytidine,[5-3H]
Reactant of Route 6
Cytidine,[5-3H]

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